Deferiprone-d3

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

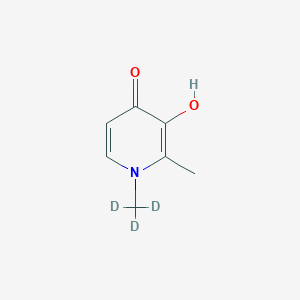

3-hydroxy-2-methyl-1-(trideuteriomethyl)pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-7(10)6(9)3-4-8(5)2/h3-4,10H,1-2H3/i2D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXKOCQBRNJULO-BMSJAHLVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=CC(=O)C(=C1C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Deferiprone-d3: A Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deferiprone-d3 is the deuterated analog of Deferiprone, an oral iron chelator used in the management of transfusional iron overload. The substitution of hydrogen with deuterium, a stable isotope of hydrogen, is a strategy employed to potentially modify the pharmacokinetic profile of a drug, primarily by altering its metabolic rate. This technical guide provides an in-depth exploration of the mechanism of action of Deferiprone, which is fundamental to understanding the therapeutic effects of this compound. The guide details its iron chelation properties, cellular and systemic effects, and its influence on key signaling pathways. While direct comparative quantitative data for this compound is limited in publicly available literature, the core mechanism of action is expected to be identical to that of Deferiprone.

Core Mechanism of Action: Iron Chelation

The primary mechanism of action of Deferiprone is its ability to chelate ferric iron (Fe³⁺). Deferiprone is a bidentate ligand, meaning that two of its atoms can bind to a single metal ion. Three molecules of Deferiprone bind to a single ferric ion to form a stable, neutral 3:1 (Deferiprone:iron) complex.[1] This complex is water-soluble and is subsequently excreted from the body, primarily through the urine. This process effectively removes excess iron from the body, mitigating the toxic effects of iron overload.

Cellular and Systemic Effects of Deferiprone

Deferiprone's therapeutic effects extend beyond simple iron removal and involve intricate interactions with cellular iron metabolism.

Reduction of Labile Iron Pool (LIP)

Within cells, a fraction of iron exists in a chelatable and redox-active form known as the labile iron pool (LIP). This pool is a critical source of iron for cellular processes but can also catalyze the formation of reactive oxygen species (ROS) through the Fenton reaction, leading to oxidative stress and cellular damage. Deferiprone readily permeates cell membranes and chelates iron from the LIP, thereby reducing its size and mitigating iron-induced oxidative damage.

Mitochondrial Iron Chelation

Mitochondria are central to cellular iron metabolism, utilizing iron for the synthesis of iron-sulfur clusters and heme groups essential for the electron transport chain and other vital functions. However, mitochondrial iron overload can lead to significant oxidative stress and mitochondrial dysfunction. Deferiprone has been shown to access and chelate iron from mitochondria, protecting this critical organelle from iron-induced damage.

Impact on Cellular Signaling Pathways

Deferiprone's ability to modulate intracellular iron levels influences several key signaling pathways:

-

Hypoxia-Inducible Factor-1α (HIF-1α) Pathway: HIF-1α is a transcription factor that plays a crucial role in the cellular response to low oxygen levels (hypoxia). The stability of HIF-1α is regulated by prolyl hydroxylases, which are iron-dependent enzymes. By chelating intracellular iron, Deferiprone can inhibit prolyl hydroxylase activity, leading to the stabilization and activation of HIF-1α. This can trigger the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.

-

Ferroptosis Pathway: Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Excess labile iron can promote the generation of lipid ROS, leading to membrane damage and cell death. By reducing the labile iron pool, Deferiprone can inhibit ferroptosis and protect cells from this form of damage.

Quantitative Data on Deferiprone's Effects

The following tables summarize quantitative data from various studies on the effects of Deferiprone.

Table 1: Pharmacokinetic Parameters of Deferiprone

| Parameter | Value | Condition | Reference |

| Cmax | 6.17 µg/mL | 1000 mg single dose, fasting | [2] |

| 6.09 µg/mL | 1000 mg single dose, fed | [2] | |

| Tmax | 2.33 hours | 1000 mg single dose, fasting | [2] |

| 3 hours | 1000 mg single dose, fed | [2] | |

| AUC (0-t) | 27.5 µg.h/mL | 1000 mg single dose, fasting | [2] |

| 27.6 µg.h/mL | 1000 mg single dose, fed | [2] | |

| Half-life (t½) | 1.9 hours | [1] | |

| 1.83 hours | 1000 mg single dose, fasting | [2] | |

| Volume of Distribution (Vd) | 1.6 L/kg | Thalassemia patients | [1] |

| ~1 L/kg | Healthy subjects | [1] | |

| Protein Binding | < 10% | [1] |

Table 2: Effect of Deferiprone on Iron Overload Parameters

| Parameter | Patient Population | Treatment | Change from Baseline | Reference |

| Serum Ferritin | Thalassemia Major | Deferiprone (75 mg/kg/day) | -666.85 ng/mL (after 6 months) | [3] |

| Hepatic Iron Concentration (HIC) | Thalassemia Major | Deferiprone monotherapy | Increased from 10±2 to 18±2 mg/g | [4] |

| Thalassemia Major | Deferasirox monotherapy | Decreased from 11±1 to 6±1 mg/g | [4] | |

| Urinary Iron Excretion | Thalassemia Major | Deferiprone (75-100 mg/kg/day) | Maintained stable iron balance | [5] |

Table 3: Effect of Deferiprone on Cellular Parameters

| Parameter | Cell Type/Model | Treatment | Observed Effect | Reference |

| Mitochondrial Respiration | Ovarian cancer cells | Deferiprone | Blocked | [6] |

| Reactive Oxygen Species (ROS) | FRDA-iPSC-cardiomyocytes | Deferiprone (25-50 µM) | Suppressed synthesis | [7] |

| Mitochondrial Membrane Potential | - | - | - | - |

| Lipid Peroxidation | HepG2 cells | Deferiprone (25 or 100 µM) + Erastin | Reduced erastin-induced peroxidation | [3] |

| HIF-1α expression | Dermal Fibroblasts | Deferiprone (156-312.5 µg/mL) | Increased expression | [8] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the context of Deferiprone's mechanism of action.

Measurement of Intracellular Iron

Principle: Colorimetric assays are commonly used to quantify total intracellular iron. These methods typically involve cell lysis to release iron, followed by a reaction with an iron-chelating dye that produces a colored product, which can be measured spectrophotometrically.

Protocol Outline:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with Deferiprone or control vehicle for the specified duration.

-

Cell Lysis: Harvest cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Iron Release: Acidify the lysate to release iron from proteins.

-

Colorimetric Reaction: Add a chromogenic iron chelator (e.g., Ferene S, Bathophenanthroline disulfonate).

-

Spectrophotometry: Measure the absorbance at the appropriate wavelength and calculate the iron concentration based on a standard curve generated with known iron concentrations.

Assessment of Labile Iron Pool (LIP)

Principle: The LIP can be measured using fluorescent probes that are quenched by iron. Calcein-AM is a common probe that is non-fluorescent until it enters the cell, where esterases cleave the acetoxymethyl (AM) ester, releasing the fluorescent calcein. The fluorescence of calcein is quenched upon binding to labile iron.

Protocol Outline:

-

Cell Culture and Treatment: Culture cells and treat with Deferiprone or control.

-

Loading with Calcein-AM: Incubate cells with Calcein-AM.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microscope or a flow cytometer.

-

Quenching and De-quenching: To confirm that the fluorescence signal is related to the LIP, a strong iron chelator (e.g., salicylaldehyde isonicotinoyl hydrazone) can be added to de-quench the calcein fluorescence, while the addition of an iron source (e.g., ferrous ammonium sulfate) can further quench the fluorescence.

Western Blot for HIF-1α Expression

Principle: Western blotting is used to detect the levels of specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with an antibody specific to the protein of interest.

Protocol Outline:

-

Cell Culture and Treatment: Culture cells and treat with Deferiprone, a positive control for HIF-1α induction (e.g., cobalt chloride or desferrioxamine), and a negative control.

-

Protein Extraction: Lyse the cells and extract total protein. Nuclear extracts can be prepared to enrich for HIF-1α.

-

Protein Quantification: Determine the protein concentration of each sample.

-

SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block non-specific binding sites on the membrane.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

Ferroptosis Assessment (Lipid Peroxidation)

Principle: Lipid peroxidation, a hallmark of ferroptosis, can be measured using fluorescent probes like C11-BODIPY(581/591). This probe emits red fluorescence in its reduced state within the cell membrane. Upon oxidation by lipid peroxides, its fluorescence shifts to green.

Protocol Outline:

-

Cell Culture and Treatment: Culture cells and treat with Deferiprone, a known inducer of ferroptosis (e.g., erastin or RSL3), and a control.

-

Staining: Incubate the cells with C11-BODIPY(581/591).

-

Imaging/Flow Cytometry: Visualize the cells using a fluorescence microscope or quantify the fluorescence shift using a flow cytometer. An increase in the green to red fluorescence ratio indicates an increase in lipid peroxidation.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Cellular iron uptake, storage, and the chelating action of Deferiprone.

Caption: Regulation of HIF-1α stability by oxygen and Deferiprone.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. Single-center retrospective study of the effectiveness and toxicity of the oral iron chelating drugs deferiprone and deferasirox - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. media.cellsignal.com [media.cellsignal.com]

- 7. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis and Characterization of Deferiprone-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of Deferiprone-d3, the deuterated analog of the iron-chelating agent Deferiprone. This document details the synthetic pathway, experimental protocols for characterization, and the mechanism of action, presenting quantitative data in a structured format for clarity and ease of comparison. This compound is primarily intended for use as an internal standard for the quantification of Deferiprone in biological samples by GC- or LC-MS.[1][2]

Synthesis of this compound

The synthesis of this compound follows a similar pathway to its non-deuterated counterpart, involving a one-pot reaction between maltol and a deuterated methylamine source.[3] The formal name of the resulting compound is 3-hydroxy-2-methyl-1-(methyl-d3)-4(1H)-pyridinone.[1] This process is valued for its simplicity, mild conditions, and high yield.[3]

Synthetic Workflow

The synthesis is a straightforward one-pot reaction. The workflow diagram below illustrates the key stages from starting materials to the purified final product.

Caption: A flowchart illustrating the one-pot synthesis of this compound.

Experimental Protocol: Synthesis

The following is a representative protocol for the synthesis of this compound, adapted from established methods for Deferiprone.[3]

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maltol (1 equivalent) in a mixture of ethanol and water.

-

Addition of Reagent : To the stirring solution, add methylamine-d3 hydrochloride (1.1 equivalents) followed by the dropwise addition of an aqueous solution of sodium hydroxide to neutralize the hydrochloride and liberate the free methylamine-d3.

-

Reaction Condition : Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : After the reaction is complete, cool the mixture to room temperature. Acidify the solution with hydrochloric acid to a pH of approximately 1-2.

-

Isolation and Purification : The resulting precipitate, this compound, is collected by vacuum filtration. The crude product is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a white to pinkish-white crystalline solid.[4]

-

Drying : The purified crystals are dried under a vacuum to remove any residual solvent.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed.

Physicochemical and Spectroscopic Data

The key physicochemical properties and analytical data for this compound are summarized in the table below.

| Property | Data | Reference |

| Formal Name | 3-hydroxy-2-methyl-1-(methyl-d3)-4(1H)-pyridinone | [1] |

| CAS Number | 1346601-82-8 | [1][2] |

| Molecular Formula | C₇H₆D₃NO₂ | [1] |

| Formula Weight | 142.2 g/mol | [1] |

| Appearance | Solid (Off-white to light yellow) | [2] |

| Purity | ≥99% (deuterated forms d₁-d₃); 99.46% | [1][2] |

| Solubility | Soluble in DMSO | [1] |

| SMILES | O=C1C(O)=C(C)N(C([2H])([2H])[2H])C=C1 | [1] |

| InChI Key | TZXKOCQBRNJULO-BMSJAHLVSA-N | [1] |

Characterization Workflow

The analytical workflow ensures the synthesized compound meets the required specifications for its use as an internal standard.

Caption: Workflow for the analytical characterization of this compound.

Experimental Protocols: Characterization

Detailed protocols for key analytical methods are described below. These are representative methods and may require optimization.[5]

A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment Rigorous analytical methods like HPLC are used to identify and quantify impurities.[6]

-

Instrumentation : A standard HPLC system with a UV detector.

-

Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase : A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer, pH 3.0).

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detection at a wavelength of 278 nm.[5]

-

Procedure : A solution of this compound is prepared in the mobile phase, filtered, and injected into the HPLC system. The retention time and peak area are recorded. Purity is calculated based on the area percentage of the main peak relative to all other peaks.

B. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Enrichment

-

Instrumentation : An HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).

-

LC Conditions : Similar to the HPLC method described above.

-

MS Conditions :

-

Ionization Mode : Electrospray Ionization (ESI), positive mode.

-

Analysis : Full scan mode to confirm the molecular weight ([M+H]⁺) and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to assess isotopic distribution.

-

-

Procedure : The sample is analyzed by LC-MS. The mass spectrum should confirm the expected molecular ion for this compound (m/z ≈ 143.1). The isotopic distribution pattern is analyzed to confirm the high level of deuterium incorporation.

Mechanism of Action

Deferiprone is an orally active, lipid-soluble iron-chelating agent.[7][8] Its primary mechanism involves binding to excess ferric iron (Fe³⁺) in the body, particularly from the intracellular labile iron pool, forming a stable, neutral 3:1 complex (three Deferiprone molecules to one iron ion).[4][7][9] This complex is water-soluble and is subsequently excreted, primarily in the urine.[7][9] By reducing the labile iron pool, Deferiprone mitigates iron-induced oxidative stress, which is responsible for cellular damage.[9]

Iron Chelation and Excretion Pathway

The diagram below outlines the cellular mechanism of Deferiprone.

Caption: Cellular pathway of iron chelation and excretion by Deferiprone.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis of Deferiprone as a Widely Used Iron-Chelating Drug for the Treatment of Iron-Overload Diseases [tips.sums.ac.ir]

- 4. macsenlab.com [macsenlab.com]

- 5. ijprajournal.com [ijprajournal.com]

- 6. veeprho.com [veeprho.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Deferiprone | C7H9NO2 | CID 2972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Deferiprone? [synapse.patsnap.com]

Navigating the Nuances of a Deuterated Analog: A Technical Guide to the Isotopic Purity and Stability of Deferiprone-d3

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the strategic incorporation of deuterium into drug molecules represents a sophisticated approach to optimizing pharmacokinetic profiles. Deferiprone-d3, the deuterated analog of the iron-chelating agent Deferiprone, is a prime example of this innovation. This technical guide provides an in-depth analysis of the critical quality attributes of this compound: its isotopic purity and stability. Understanding these parameters is paramount for ensuring its safety, efficacy, and consistency as a therapeutic agent.

Isotopic Purity of this compound

The isotopic purity of a deuterated drug is a critical measure of its chemical identity and quality. It quantifies the extent of deuterium incorporation at the intended positions within the molecule and the presence of any residual non-deuterated or partially deuterated species. High isotopic purity is essential to harness the full potential of the deuterium kinetic isotope effect and to ensure batch-to-batch consistency.

While comprehensive public data on the isotopic distribution of commercially available this compound is limited, a certificate of analysis from a supplier provides a benchmark for its chemical purity.

Table 1: Chemical Purity of this compound

| Parameter | Specification | Source |

| Chemical Purity (by HPLC) | 99.46% | MedChemExpress[1] |

Note: This table reflects the chemical purity as determined by HPLC and does not provide a detailed isotopic distribution.

Stability Profile of Deferiprone

Stability testing is a cornerstone of drug development, providing crucial insights into how a drug substance's quality varies over time under the influence of environmental factors such as temperature, humidity, and light. While specific long-term and forced degradation studies on this compound are not extensively published, the stability of its non-deuterated counterpart, Deferiprone, has been well-characterized. These studies serve as a valuable proxy, establishing a baseline for the expected stability of the deuterated form, which is anticipated to be comparable or slightly enhanced due to the stronger carbon-deuterium bond.

Forced degradation studies, as mandated by ICH guidelines, are instrumental in identifying potential degradation products and validating the stability-indicating nature of analytical methods.[2][3]

Table 2: Summary of Forced Degradation Studies on Deferiprone

| Stress Condition | Methodology | Observations | Reference |

| Acidic Hydrolysis | 1ml of Deferiprone sample stock solution (1000 ug/ml) in 10ml 0.1N HCl, refluxed for 3 hours. | Appreciable degradation observed. | [4][5] |

| Alkaline Hydrolysis | 1ml of Deferiprone sample stock solution (1000 ug/ml) in 10ml 0.1N NaOH, refluxed for 3 hours. | Appreciable degradation observed. | [4][5] |

| Oxidative Degradation | 1ml of Deferiprone sample stock solution (1000 ug/ml) in 10ml 3% H₂O₂, kept at room temperature for 3 hours. | Appreciable degradation observed. | [4][5] |

| Thermal Degradation | Deferiprone solution (100 ug/ml) kept in a water bath at 60°C for 3 hours. | No appreciable changes observed. | [4][5] |

| Photolytic Degradation | Deferiprone solution (100 ug/ml) exposed to UV light at 254nm for 48 hours. | No appreciable changes observed. | [4][5] |

Note: The data presented in this table is for non-deuterated Deferiprone and is intended to serve as a reference for the expected stability of this compound.

Experimental Protocols

Determination of Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound necessitates high-resolution analytical techniques capable of distinguishing between isotopologues. A combination of High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this purpose.[6][7]

1. High-Resolution Mass Spectrometry (HR-MS) Protocol:

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a suitable liquid chromatography (LC) system.

-

Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

-

Chromatographic Separation: Develop an LC method to separate this compound from any potential impurities. A C18 reversed-phase column is often suitable.

-

Mass Spectrometric Analysis:

-

Acquire full-scan mass spectra in positive ion mode.

-

Extract the ion chromatograms for the molecular ions corresponding to the different isotopologues of Deferiprone (d0, d1, d2, d3).

-

Integrate the peak areas for each extracted ion chromatogram.

-

-

Data Analysis:

-

Correct the observed peak areas for the natural isotopic abundance of carbon-13.

-

Calculate the percentage of each isotopologue to determine the isotopic distribution and overall isotopic purity.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

¹H NMR Analysis:

-

Acquire a standard proton NMR spectrum.

-

The absence or significant reduction of the signal corresponding to the protons at the deuterated positions confirms the incorporation of deuterium.

-

Integration of the remaining proton signals relative to a known internal standard can provide a quantitative measure of deuteration.

-

-

²H (Deuterium) NMR Analysis:

-

Acquire a deuterium NMR spectrum.

-

The presence of a signal at the chemical shift corresponding to the deuterated position confirms the location of the deuterium atoms.

-

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products.[4][8] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for this purpose.

RP-HPLC Method for Deferiprone:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: Zorbax SB C18 column (4.6 x 250 mm, 5 µm).[4]

-

Mobile Phase: A mixture of methanol and a buffer (e.g., 25mM Potassium dihydrogen phosphate with 1ml triethylamine in 1000 ml, pH 3.5) in a 40:60 (v/v) ratio.[4]

-

Flow Rate: 0.6 mL/min.[4]

-

Detection Wavelength: 280 nm.[4]

-

Column Temperature: 40°C.[4]

-

Method Validation: The method should be validated according to ICH guidelines (Q2(R1)) for parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Visualizing the Workflow

To provide a clearer understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for isotopic purity determination and forced degradation studies.

Caption: Workflow for the determination of isotopic purity of this compound.

Caption: Experimental workflow for forced degradation studies of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. acdlabs.com [acdlabs.com]

- 3. nelsonlabs.com [nelsonlabs.com]

- 4. rjptonline.org [rjptonline.org]

- 5. researchgate.net [researchgate.net]

- 6. almacgroup.com [almacgroup.com]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. jipbs.com [jipbs.com]

Deferiprone-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Deferiprone-d3, a deuterated analog of the iron chelator Deferiprone. This document consolidates key chemical and biological information, experimental methodologies, and relevant signaling pathways to support its application in research and drug development.

Core Chemical and Physical Data

This compound serves as an invaluable internal standard for the quantification of Deferiprone in various biological matrices using mass spectrometry-based methods.[1][2][3] Its key physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1346601-82-8 | [1][2][4] |

| Molecular Formula | C₇H₆D₃NO₂ | [1][5] |

| Molecular Weight | 142.17 g/mol | [5][6] |

| Synonyms | 3-hydroxy-2-methyl-1-(methyl-d3)-4(1H)-pyridinone | [1][2] |

| Appearance | Off-white to light yellow solid | [4] |

| Purity | ≥99% deuterated forms (d₁-d₃) | [1] |

| Solubility | Soluble in DMSO | [1] |

Mechanism of Action and Biological Activity

Deferiprone is an orally active iron-chelating agent that binds to ferric iron (Fe³⁺) in a 3:1 ratio, forming a stable, neutral complex that is subsequently excreted, primarily in the urine.[4] This action effectively reduces the labile iron pool within cells, mitigating iron-induced oxidative stress and cellular damage.[4] this compound, as a stable isotope-labeled analog, is expected to exhibit identical biological activity.

The biological activities of Deferiprone are multifaceted and extend beyond simple iron chelation, with significant implications for neurodegenerative diseases and cancer.

Inhibition of Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Deferiprone has been shown to inhibit ferroptosis by reducing intracellular iron levels.[1] This protective effect has been observed in various cell types, including neuronal cells and hepatocytes.[1]

Modulation of Amyloid-β and Tau Phosphorylation

In the context of Alzheimer's disease, Deferiprone has demonstrated the ability to reduce the levels of amyloid-β (Aβ) peptides (Aβ40 and Aβ42) and decrease the hyperphosphorylation of tau protein.[1] Studies in animal models suggest that Deferiprone treatment can lower the expression of BACE1, the enzyme that initiates the amyloidogenic processing of the amyloid precursor protein (APP).[1] Furthermore, it has been shown to downregulate tau kinases such as glycogen synthase kinase 3β (GSK-3β).

Key Signaling Pathways

The therapeutic potential of Deferiprone can be visualized through its interaction with key signaling pathways implicated in neurodegeneration and cell death.

Caption: Deferiprone's neuroprotective signaling pathways.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving Deferiprone.

In Vitro Ferroptosis Induction and Inhibition Assay

This protocol describes a method to induce ferroptosis in a cell culture model and assess the inhibitory effect of Deferiprone.

1. Cell Culture and Seeding:

- Culture HT-1080 fibrosarcoma cells in a suitable medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

- Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Treatment:

- Prepare a stock solution of Erastin (a ferroptosis inducer) and Deferiprone in DMSO.

- Treat cells with varying concentrations of Erastin (e.g., 1-10 µM) to induce ferroptosis.

- In parallel, co-treat cells with Erastin and varying concentrations of Deferiprone (e.g., 10-200 µM). Include a vehicle control (DMSO) and a Deferiprone-only control.

- Incubate the cells for 24-48 hours.

3. Assessment of Cell Viability:

- Measure cell viability using a standard assay such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.

4. Measurement of Lipid Peroxidation:

- Lipid peroxidation, a hallmark of ferroptosis, can be quantified using fluorescent probes like BODIPY™ 581/591 C11.

- After treatment, wash the cells with PBS and incubate with the fluorescent probe according to the manufacturer's protocol.

- Analyze the fluorescence intensity using a fluorescence microscope or flow cytometer.

Start [label="Start: Seed Cells\n(e.g., HT-1080)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Treatment [label="Treat with Erastin\n+/- Deferiprone", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];

Incubation [label="Incubate for\n24-48 hours"];

Assay [label="Perform Assays", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

Viability [label="Cell Viability Assay\n(e.g., MTT)"];

Lipid_ROS [label="Lipid Peroxidation Assay\n(e.g., BODIPY C11)"];

Analysis [label="Data Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Treatment;

Treatment -> Incubation;

Incubation -> Assay;

Assay -> Viability;

Assay -> Lipid_ROS;

Viability -> Analysis;

Lipid_ROS -> Analysis;

}

Caption: Workflow for assessing Deferiprone's inhibition of ferroptosis.

Western Blot Analysis of Amyloid-β and Phospho-Tau

This protocol outlines a general procedure for analyzing the effect of Deferiprone on Aβ and tau phosphorylation in a rabbit model of a cholesterol-enriched diet.

1. Animal Model and Treatment:

- House New Zealand white rabbits and acclimate them for one week.

- Divide rabbits into control and experimental groups. Feed the experimental group a 2% cholesterol-enriched diet for 12 weeks.

- Administer Deferiprone in drinking water at desired concentrations (e.g., 10 mg/kg/day and 50 mg/kg/day) to a subset of the cholesterol-fed rabbits.[1]

2. Sample Preparation:

- At the end of the treatment period, euthanize the animals and perfuse with saline.

- Dissect the hippocampus and homogenize the tissue in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

- Determine the protein concentration of the lysates using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

- Denature protein samples by boiling in Laemmli sample buffer.

- Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel) and perform electrophoresis.

- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

- Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for:

- Aβ40 and Aβ42

- BACE1

- Phosphorylated tau (e.g., AT8 for Ser202/Thr205, PHF-1 for Ser396/404)

- Total tau

- GSK-3β and phospho-GSK-3β

- A loading control (e.g., β-actin or GAPDH)

- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Densitometric Analysis:

- Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ).

- Normalize the expression of the target proteins to the loading control.

This technical guide provides a foundational understanding of this compound and its applications in research. The provided protocols are intended as a starting point and may require optimization based on specific experimental conditions and reagents.

References

- 1. Deferiprone (DFP) Targets Cancer Stem Cell (CSC) Propagation by Inhibiting Mitochondrial Metabolism and Inducing ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deferiprone modulates in vitro responses by peripheral blood T cells from control and relapsing remitting multiple sclerosis subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deferiprone Reduces Amyloid-β and Tau Phosphorylation Levels but not Reactive Oxygen Species Generation in Hippocampus of Rabbits Fed a Cholesterol-Enriched Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Deferiprone-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Deferiprone-d3, a deuterated isotopologue of the iron-chelating agent Deferiprone. Understanding the solubility of this compound is critical for its application in various research and development settings, including its use as an internal standard for quantification of Deferiprone by GC- or LC-MS.[1] This document outlines the available solubility data in common laboratory solvents, details the experimental methodologies for solubility determination, and presents a logical workflow for assessing solubility.

Note on Deuterated Form: While this guide focuses on this compound, a significant portion of the available quantitative solubility data is for the non-deuterated form, Deferiprone. The solubility of isotopologues is generally very similar to their parent compounds. The data for Deferiprone is therefore presented as a close approximation for this compound.

Core Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its behavior in various experimental and physiological systems. The following table summarizes the known solubility of this compound and Deferiprone in a range of common laboratory solvents.

| Solvent | Compound | Concentration | Temperature | Method |

| Dimethyl Sulfoxide (DMSO) | This compound | Soluble | Not Specified | Not Specified |

| Methanol | Deferiprone | 5 mg/mL | Not Specified | Not Specified |

| Water | Deferiprone | 27 mg/mL | Not Specified | Not Specified |

| Water | Deferiprone | 28 mg/mL | Not Specified | Not Specified |

| Water | Deferiprone | 14 mg/mL | Not Specified | Not Specified |

| Water | Deferiprone | 1 mg/mL | Not Specified | Not Specified |

| Ethanol | Deferiprone | Insoluble | Not Specified | Not Specified |

| 1:1 Methanol:PBS (pH 7.2) | Deferiprone | ~0.5 mg/mL | Not Specified | Not Specified |

| Dichloromethane | Deferiprone | Most Soluble | 293.15-313.15 K | Shake-Flask |

| Chloroform | Deferiprone | High Solubility | 293.15-313.15 K | Shake-Flask |

| Acetonitrile | Deferiprone | Moderate Solubility | 293.15-313.15 K | Shake-Flask |

| 1,4-Dioxane | Deferiprone | Lower Solubility | 293.15-313.15 K | Shake-Flask |

| Ethyl Acetate | Deferiprone | Lowest Solubility | 293.15-313.15 K | Shake-Flask |

Note: In some instances, Deferiprone has been reported as insoluble in DMSO, which may be due to moisture absorption by the solvent.[2] It is recommended to use fresh, anhydrous DMSO for solubility determinations.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a crucial step in its characterization. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility and is recommended for assessing the solubility of this compound.[3][4][5][6]

Principle of the Shake-Flask Method

This method is based on achieving a saturated solution of the compound in a specific solvent at a controlled temperature. An excess of the solid compound is added to the solvent, and the mixture is agitated until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then determined analytically.

Detailed Methodology

-

Preparation of Materials:

-

Ensure the this compound sample is of high purity.

-

Use high-purity grade solvents.

-

All glassware should be scrupulously clean and dry.

-

-

Experimental Procedure:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that the solution reaches saturation.

-

Place the sealed container in a constant temperature shaker or incubator. The temperature should be precisely controlled, typically at 37 ± 1 °C for biopharmaceutical relevance.[7]

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[7][8] It is advisable to measure the concentration at different time points (e.g., 2, 4, 8, 24, 48, and 72 hours) to confirm that equilibrium has been established, which is indicated by a plateau in the concentration.[7]

-

-

Sample Separation:

-

After reaching equilibrium, the undissolved solid must be separated from the saturated solution. This is typically achieved by centrifugation or filtration.

-

Care must be taken to avoid any temperature changes during separation that could cause precipitation of the solute.[7]

-

-

Analysis of the Saturated Solution:

-

The concentration of this compound in the clear supernatant is determined using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) is a common and accurate technique for this purpose as it can also detect impurities and degradation.[5] UV-Vis spectrophotometry can also be used.

-

Prepare a calibration curve with known concentrations of this compound to accurately quantify the concentration in the sample.

-

If the saturated solution is too concentrated for the analytical method, it should be diluted with the same solvent used for the solubility determination.

-

-

Data Reporting:

-

The solubility should be reported in standard units, such as mg/mL or mol/L, along with the specific solvent and temperature at which the measurement was made.

-

It is recommended to perform the experiment in triplicate to ensure the reliability of the results.[7]

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the systematic assessment of this compound solubility.

Caption: A flowchart outlining the key stages for determining the solubility of this compound.

References

- 1. glpbio.com [glpbio.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Solubility and thermodynamic study of deferiprone in propylene glycol and ethanol mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. researchgate.net [researchgate.net]

- 7. who.int [who.int]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Deferiprone-d3 for Research Applications

This technical guide provides an in-depth overview of Deferiprone-d3, a deuterated analog of the iron chelator Deferiprone, for researchers, scientists, and drug development professionals. This document outlines the key chemical properties, commercial sources, and, critically, the experimental applications of its non-deuterated counterpart, offering insights into potential research uses.

Quantitative Data of Commercially Available this compound

This compound is primarily utilized as an internal standard for the precise quantification of Deferiprone in various biological matrices using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3][4] The following tables summarize the key specifications from various commercial suppliers.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Formal Name | 3-hydroxy-2-methyl-1-(methyl-d3)-4(1H)-pyridinone | [1][2] |

| CAS Number | 1346601-82-8 | [1][2][5] |

| Molecular Formula | C₇H₆D₃NO₂ | [2] |

| Formula Weight | 142.17 g/mol [5] or 142.2 g/mol [2] | [2][5] |

| Purity | ≥99% deuterated forms (d1-d3) | [1][2] |

| Formulation | A solid | [1][2] |

| Solubility | Soluble in DMSO | [2] |

| Storage | -20°C | [1][4] |

| Stability | 4 years | [1] |

Table 2: Commercial Suppliers of this compound

| Supplier | Recommended Use | Additional Notes |

| Cayman Chemical | For Research Use Only. Not for human or veterinary use. | Provides a product insert and safety data sheet (SDS).[2] |

| Sapphire North America | For Research Use Only. Not for human or veterinary use. | Distributor for Cayman Chemical.[1] |

| Simson Pharma Limited | Research Chemicals, Reference Standards | Accompanied by a Certificate of Analysis.[5] |

| MedChemExpress | For research use only. Not for sale to patients. | Provides a Certificate of Analysis (COA) and SDS.[6] |

| Protheragen | For research use only. | Highlights its use in affecting pharmacokinetic and metabolic profiles.[7] |

| Cambridge Bioscience | For research use only. Not for human consumption or therapeutic use. | Distributor for Cayman Chemical.[3] |

| Santa Cruz Biotechnology | For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. | Also supplies related metabolites like this compound 3-O-β-D-Glucuronide Sodium Salt.[8] |

| Labchem | For research use only. | Distributor for Cayman Chemical.[4] |

Experimental Applications and Protocols

While this compound's primary role is as an internal standard, the experimental applications of its non-deuterated form, Deferiprone, are extensive and provide a basis for research studies where this compound would be an essential analytical tool. Deferiprone is an iron chelator with antioxidant and neuroprotective properties.[2]

Reversal of Ferroptosis

Deferiprone has been shown to reverse ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.

Experimental Protocol: Reversal of Erastin-Induced Ferroptosis in HT-1080 Cells [2]

-

Cell Culture: Culture HT-1080 fibrosarcoma cells in appropriate media and conditions.

-

Induction of Ferroptosis: Induce ferroptosis by treating the cells with erastin.

-

Treatment with Deferiprone: Treat the erastin-exposed cells with Deferiprone at a concentration of 100 µM.

-

Assessment of Cell Viability: Measure cell viability using a suitable assay (e.g., MTT assay) to determine the extent of ferroptosis reversal.

Inhibition of Lipid Peroxidation and Reduction of Intracellular Iron

Deferiprone can protect cells from oxidative stress by chelating excess iron and inhibiting lipid peroxidation.

Experimental Protocol: Assessment of Antioxidant Activity in Primary Rat Hepatocytes [2]

-

Hepatocyte Isolation: Isolate primary hepatocytes from rats.

-

Iron Loading (Optional): To model iron overload, hepatocytes can be incubated with an iron source.

-

Treatment with Deferiprone: Treat the hepatocytes with Deferiprone at concentrations of 50 µM (for inhibiting lipid peroxidation) and 200 µM (for reducing intracellular iron).

-

Measurement of Lipid Peroxidation: Quantify lipid peroxidation products (e.g., malondialdehyde) using a thiobarbituric acid reactive substances (TBARS) assay.

-

Measurement of Intracellular Iron: Determine intracellular iron levels using a colorimetric ferrozine-based assay or inductively coupled plasma mass spectrometry (ICP-MS).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of Deferiprone in the context of ferroptosis and a general workflow for its use as an internal standard.

References

- 1. Sapphire North America [sapphire-usa.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound - Cayman Chemical [bioscience.co.uk]

- 4. This compound - Labchem Catalog [labchem.com.my]

- 5. Deferiprone D3 | CAS No- 1346601-82-8 | Simson Pharma Limited [simsonpharma.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - Protheragen [protheragen.us]

- 8. scbt.com [scbt.com]

The Pharmacological Profile of Deuterium-Labeled Deferiprone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of Deferiprone, an established oral iron chelator, and explores the potential impact of deuterium labeling on its therapeutic properties. While direct comparative studies on deuterium-labeled Deferiprone are not extensively available in public literature, this document synthesizes the known pharmacology of Deferiprone with the established principles of the kinetic isotope effect (KIE) associated with deuterated compounds.[1][2] By replacing specific hydrogen atoms with deuterium, it is hypothesized that the metabolic rate of Deferiprone can be attenuated, potentially leading to an improved pharmacokinetic and pharmacodynamic profile. This guide details the established mechanism of action, pharmacokinetics, and metabolism of Deferiprone, and outlines the experimental protocols necessary to rigorously evaluate the pharmacological characteristics of its deuterated analogue. The content is intended to serve as a foundational resource for researchers and drug development professionals interested in the advancement of next-generation iron chelation therapies.

Introduction to Deferiprone and the Rationale for Deuterium Labeling

Deferiprone is an orally active iron-chelating agent widely used in the management of transfusional iron overload, particularly in patients with thalassemia major.[3][4] Its primary mechanism of action involves the formation of a stable 3:1 complex with ferric iron (Fe³⁺), which is then readily excreted in the urine.[3] This process effectively reduces the body's iron burden, mitigating the risk of iron-induced organ damage.

The therapeutic efficacy of many drugs is intrinsically linked to their metabolic stability. Rapid metabolism can lead to a short half-life, requiring frequent dosing and potentially causing fluctuations in plasma concentrations that can impact both efficacy and safety. One established strategy to enhance the metabolic stability of a drug is through selective deuterium substitution.[2]

The Deuterium Kinetic Isotope Effect (KIE)

The substitution of a hydrogen atom with its heavier, stable isotope, deuterium, results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond strength can significantly slow the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE).[1][2] For drugs where metabolism is a primary route of clearance, this can lead to:

-

Increased plasma half-life (t½)

-

Increased area under the plasma concentration-time curve (AUC)

-

Reduced peak-to-trough fluctuations in plasma concentration

-

Potentially lower and less frequent dosing

-

Reduced formation of metabolites, which may be associated with adverse effects

Given that Deferiprone is primarily metabolized via glucuronidation, deuteration at or near the site of this metabolic transformation could potentially alter its pharmacokinetic profile, offering a pathway to an improved therapeutic agent.[3]

Pharmacological Profile of Deferiprone

A thorough understanding of the pharmacological profile of non-deuterated Deferiprone is essential to predict and evaluate the potential impact of deuterium labeling.

Mechanism of Action

Deferiprone is a bidentate chelator that binds to iron in a 3:1 molar ratio to form a stable, neutral complex.[3] This complex is water-soluble and is efficiently eliminated from the body, primarily through renal excretion.[3] The primary therapeutic effect is the reduction of labile plasma iron and intracellular iron stores, thereby preventing the catalytic role of iron in the formation of reactive oxygen species and subsequent cellular damage.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Synthesis of Deferiprone as a Widely Used Iron-Chelating Drug for the Treatment of Iron-Overload Diseases [tips.sums.ac.ir]

An In-depth Technical Guide to the Safety and Handling of Deferiprone-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Deferiprone-d3, a deuterated analog of the iron-chelating agent Deferiprone. This compound is primarily utilized as an internal standard for the quantification of Deferiprone in mass spectrometry-based analyses.[1][2] The following sections detail the potential hazards, proper handling procedures, experimental protocols, and other technical data relevant to laboratory use.

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.[3]

GHS Hazard Classification

The substance is classified and labeled according to the Globally Harmonized System (GHS).

| Hazard Class | Hazard Statement |

| Acute Toxicity - Oral (Category 4) | H302: Harmful if swallowed. |

| Skin Irritation (Category 2) | H315: Causes skin irritation. |

| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation. |

| Reproductive Toxicity (Category 1B) | H360: May damage fertility or the unborn child. |

| Specific Target Organ Toxicity (Single Exposure) (Category 3) | H335: May cause respiratory irritation. |

Hazard Pictograms:

-

GHS07 (Exclamation Mark)

-

GHS08 (Health Hazard)

Signal Word: Danger

Potential Health Effects

-

Ingestion: Harmful if swallowed.[3] Animal studies on the unlabeled compound suggest that ingestion of less than 150g could be fatal or cause serious health damage.[3]

-

Inhalation: May cause respiratory irritation. Avoid breathing dust, fumes, or vapors.[4]

-

Skin Contact: Causes skin irritation.[3] Prolonged or repeated exposure should be avoided.

-

Eye Contact: Causes serious eye irritation.[3]

Handling, Storage, and Disposal

Safe Handling Procedures

To ensure safe handling, the following precautions should be observed:

-

Personal Contact: Avoid all personal contact, including inhalation.[3] Do not eat, drink, or smoke when using this product.[5][6]

-

Ventilation: Use in a well-ventilated area.[3][4] Appropriate exhaust ventilation should be available where dust is formed.[4]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly with soap and water after handling.[3][6] Launder contaminated clothing before reuse.[3]

Storage Conditions

Proper storage is crucial to maintain the stability and integrity of this compound.

| Parameter | Recommendation |

| Storage Temperature | -20°C[1][2] |

| Shipping Temperature | Room temperature in the continental US; may vary elsewhere.[1] |

| Stability | ≥ 4 years when stored at -20°C.[1] |

| Container | Keep container tightly closed in a dry and well-ventilated place.[4] |

Disposal Considerations

Dispose of contaminated material as waste according to federal and local regulations.[4] Excess and expired materials should be offered to a licensed hazardous material disposal company.[4]

Accidental Release and First-Aid Measures

Accidental Release

-

Minor Spills: Clean up spills immediately. Use dry clean-up procedures and avoid generating dust. Place in a suitable, labeled container for waste disposal.[3]

-

Major Spills: Alert emergency responders and advise personnel in the area of the hazard's location and nature.[3]

First-Aid Measures

-

Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[4][6]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4]

-

Eye Contact: Rinse with water for at least 15 minutes. Consult a doctor.[4][6]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[4]

Physical and Chemical Properties

| Property | Value |

| Formal Name | 3-hydroxy-2-methyl-1-(methyl-d3)-4(1H)-pyridinone[1] |

| CAS Number | 1346601-82-8[1] |

| Molecular Formula | C₇H₆D₃NO₂[1] |

| Formula Weight | 142.2[1] |

| Appearance | A solid.[1] Unlabeled Deferiprone is a white to pinkish-white powder.[7] |

| Purity | ≥99% deuterated forms (d1-d3)[1] |

| Solubility | Soluble in DMSO.[1] Unlabeled Deferiprone is sparingly soluble in water and methanol.[8] |

| Melting Point | Unlabeled Deferiprone: 272-278°C[7][9] |

| Stability | Stable for at least 4 years when stored at -20°C.[1] |

Toxicological Information

Toxicological data for this compound is limited; however, data for the unlabeled parent compound, Deferiprone, is available.

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 2 g/kg |

| LD50 | Mouse | Intraperitoneal | 983 mg/kg |

| LD50 | Rat | Intraperitoneal | 600 mg/kg |

Mechanism of Action

Deferiprone is an iron-chelating agent with a high affinity for ferric ions (Fe³⁺).[10][11] It binds with ferric ions to form a stable, neutral 3:1 (deferiprone:iron) complex.[1][10][11] This complex is water-soluble and can be excreted from the body, primarily through urine.[7][11] By chelating excess iron, Deferiprone reduces the labile iron pool within cells, which in turn mitigates the formation of harmful free radicals via the Fenton reaction, thus reducing oxidative stress and cellular damage.[11]

Experimental Protocols

Synthesis of Deferiprone

A common and efficient method for the synthesis of Deferiprone involves a one-pot reaction of maltol with methylamine.[12][13][14]

-

Reactants: Maltol and methylamine.

-

Solvent: A mixture of water and ethanol is typically used.[12]

-

Procedure: The reaction is carried out under mild conditions.[12] The simplicity and high yield of this method have made it widely adopted.[12][13]

-

Characterization: The structure of the resulting Deferiprone can be confirmed using spectroscopic techniques such as Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR).[12]

Note: The synthesis of this compound would involve using a deuterated starting material, such as methyl-d3-amine.

Analytical Methods for Quantification

Several analytical methods have been developed for the estimation of Deferiprone in pharmaceutical preparations and biological samples.[8]

| Method | Key Parameters |

| UV Spectrophotometry | Wavelength (λmax): ~278 nmSolvent: WaterLinearity Range: 2-12 µg/ml[8][15] |

| Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) | Column: C18Mobile Phase: Methanol-buffer (e.g., 40:60 v/v)Detector: UV/VIS at 280 nmLinearity Range: 10-60 µg/mL[15][16] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Column: High-resolution monolithicMobile Phase: Gradient elution with ammonium formate, water, and methanolIonization: Electrospray Ionization (ESI), positive polarityLinearity Range: 0.5-17.5 mM[16] |

General In Vitro Experimental Workflow

Deferiprone has been studied in various in vitro models to assess its biological activities, such as its antioxidant and anti-ferroptosis effects.[1]

Summary of In Vitro Studies

| Cell Line/System | Deferiprone Concentration | Observed Effect |

| HT-1080 fibrosarcoma cells | 100 µM | Reverses ferroptosis induced by erastin.[1] |

| Primary rat hepatocytes | 50 µM | Inhibits lipid peroxidation.[1] |

| Primary rat hepatocytes | 200 µM | Reduces levels of intracellular iron.[1] |

| Doxorubicin-treated myocytes | 100 µM | Protects from doxorubicin-induced lactate dehydrogenase release.[17] |

| Iron-loaded heart cells | 0.3 mM | Effective in inhibiting radioactive iron mobilization.[17] |

| Human tumor cell lines (HSC-2, HL-60) | IC50: 9.9 - 13.5 µg/mL | Exhibits cytotoxic effects.[17] |

| Human nasal epithelial cells (HNECs) & fibroblasts | Up to 10 mM | Non-toxic; delayed fibroblast migration and reduced IL-6 and collagen production.[18] |

| Burkholderia pseudomallei | MIC: 4-64 µg/mL | Inhibits planktonic growth and reduces biofilm formation.[19][20] |

This document is intended for research use only and does not constitute a comprehensive safety assessment for clinical or therapeutic applications. Users should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this chemical.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - Labchem Catalog [labchem.com.my]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. fishersci.com [fishersci.com]

- 7. macsenlab.com [macsenlab.com]

- 8. ijprajournal.com [ijprajournal.com]

- 9. Deferiprone | C7H9NO2 | CID 2972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. drugs.com [drugs.com]

- 11. What is the mechanism of Deferiprone? [synapse.patsnap.com]

- 12. Synthesis of Deferiprone as a Widely Used Iron-Chelating Drug for the Treatment of Iron-Overload Diseases [tips.sums.ac.ir]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

- 16. researchgate.net [researchgate.net]

- 17. selleckchem.com [selleckchem.com]

- 18. Deferiprone has anti-inflammatory properties and reduces fibroblast migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vitro effect of the iron chelator deferiprone on the antimicrobial susceptibility and biofilms of Burkholderia pseudomallei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of Deferiprone in Human Plasma using Deferiprone-d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Deferiprone in human plasma using a rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Deferiprone-d3, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and validation parameters.

Introduction

Deferiprone is an oral iron chelator used in the treatment of transfusional iron overload, particularly in patients with thalassemia.[1][2] Accurate quantification of Deferiprone in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. The use of a deuterated internal standard like this compound is ideal for LC-MS/MS analysis as it co-elutes with the analyte and compensates for variations in sample preparation, matrix effects, and instrument response, leading to more reliable and reproducible results.[3][4][5][6] This document outlines a validated method for the determination of Deferiprone in human plasma.

Experimental

Materials and Reagents

-

Deferiprone analytical standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

EDTA (Ethylenediaminetetraacetic acid)

-

Ultrapure water

-

Human plasma (K2EDTA)

Sample Preparation

A simple protein precipitation method is used for the extraction of Deferiprone and the internal standard from human plasma.

-

Allow plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

In a microcentrifuge tube, add 50 µL of human plasma.

-

Add the internal standard solution (this compound).

-

Add 150 µL of acetonitrile to precipitate the plasma proteins.[7][8]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography

-

System: High-Performance Liquid Chromatography (HPLC) system

-

Column: Synergi Fusion-RP 80A or equivalent C18 column[7][8]

-

Mobile Phase: Methanol and 0.2% formic acid containing 0.2 mM EDTA (60:40, v/v)[7][8]

-

Injection Volume: 10 µL

Mass Spectrometry

-

System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), positive mode[7][8]

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Deferiprone | 140.1 | 53.1 |

| This compound (IS) | 143.1 | 98.1 |

The transition for the internal standard (m/z 143.1 → 98.1) is consistent with a deuterated Deferiprone containing three deuterium atoms.[7][8]

Method Validation Data

The method was validated for linearity, precision, accuracy, and recovery.

Linearity

The method demonstrated excellent linearity over the concentration range of 0.1 to 20 µg/mL.[7][8]

| Parameter | Value |

| Calibration Range | 0.1 - 20 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations.

| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Low | 4.3 - 5.5% | 4.6 - 7.3% |

| Medium | 4.3 - 5.5% | 4.6 - 7.3% |

| High | 4.3 - 5.5% | 4.6 - 7.3% |

Data derived from a study by Song et al. (2012).[7]

Recovery

The extraction recovery of Deferiprone from human plasma was determined at three concentration levels.

| QC Level | Recovery (%) |

| Low | 80.1 - 86.8% |

| Medium | 80.1 - 86.8% |

| High | 80.1 - 86.8% |

Data derived from a study by Song et al. (2012).[7]

Visualizations

References

- 1. What is the mechanism of Deferiprone? [synapse.patsnap.com]

- 2. ijprajournal.com [ijprajournal.com]

- 3. texilajournal.com [texilajournal.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 6. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 7. Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: High-Throughput Sample Preparation for Deferiprone-d3 Analysis in Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides detailed protocols for three common sample preparation techniques for the quantification of Deferiprone-d3 in plasma samples by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methods discussed are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). A thorough comparison of these techniques is presented to guide researchers and drug development professionals in selecting the most appropriate method based on their specific analytical needs, considering factors such as recovery, matrix effects, throughput, and cost.

Introduction

Deferiprone is an oral iron chelator used in the treatment of iron overload disorders. The analysis of Deferiprone and its deuterated internal standard, this compound, in plasma is crucial for pharmacokinetic and bioequivalence studies. Accurate and reliable quantification of this compound requires robust sample preparation to remove endogenous interferences from the complex plasma matrix. This document outlines and compares three widely used sample preparation techniques: protein precipitation, liquid-liquid extraction, and solid-phase extraction.

General Experimental Workflow

The following diagram illustrates a typical workflow for the bioanalytical sample preparation and analysis of this compound in plasma.

Caption: General workflow for this compound analysis in plasma.

Experimental Protocols

Protein Precipitation (PPT)

This method is rapid and simple, making it suitable for high-throughput analysis. It involves the addition of a water-miscible organic solvent to precipitate plasma proteins.

Materials:

-

Human plasma

-

This compound internal standard solution

-

Acetonitrile (ACN), HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

-

HPLC vials

Protocol:

-

Pipette 100 µL of thawed human plasma into a 1.5 mL microcentrifuge tube.[1]

-

Spike with an appropriate volume of this compound internal standard solution.

-

Add 300 µL of ice-cold acetonitrile to the plasma sample.[1]

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]

-

Carefully transfer the supernatant to a clean HPLC vial.

-

Inject an aliquot of the supernatant directly into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.

Materials:

-

Human plasma

-

This compound internal standard solution

-

Dichloromethane (DCM), HPLC grade

-

Buffer (e.g., 60 mM 3-(N-morpholino)propanesulfonic acid buffer, pH 7.4)

-

Centrifuge tubes (15 mL)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solvent (e.g., mobile phase)

-

HPLC vials

Protocol:

-

Pipette 250 µL of human plasma into a 15 mL centrifuge tube.

-

Add 750 µL of buffer (pH 7.4) and the internal standard.

-

Add 5 mL of dichloromethane to the tube.

-

Vortex the mixture vigorously for 2 minutes to facilitate extraction.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the lower organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of reconstitution solvent.

-

Transfer the reconstituted sample to an HPLC vial for injection.

Solid-Phase Extraction (SPE)

SPE offers the highest degree of sample cleanup by utilizing a solid sorbent to selectively retain and elute the analyte.

Materials:

-

Human plasma

-

This compound internal standard solution

-

SPE cartridges (e.g., Mixed-mode cation exchange)

-

Conditioning solvent (e.g., Methanol)

-

Equilibration solvent (e.g., Water)

-

Wash solvent (e.g., 5% Methanol in water)

-

Elution solvent (e.g., 5% Formic acid in Methanol)

-

SPE vacuum manifold or positive pressure processor

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solvent (e.g., mobile phase)

-

HPLC vials

Protocol:

-

Pipette 500 µL of human plasma and the internal standard into a clean tube.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Dry the cartridge under vacuum for 1 minute.

-

Elute the analyte with 1 mL of 5% formic acid in methanol into a clean collection tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of reconstitution solvent.

-

Transfer the reconstituted sample to an HPLC vial for injection.

Data Presentation

The following table summarizes the typical performance characteristics of the three sample preparation techniques for Deferiprone analysis.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Recovery (%) | 80 - 90[2] | > 85 | > 90 |

| Matrix Effect | High | Moderate | Low |

| Linearity (µg/mL) | 0.1 - 20[2] | 0.05 - 50 | 0.01 - 50 |

| LOQ (µg/mL) | 0.05[2] | 0.02 | 0.01 |

| Throughput | High | Moderate | Low to Moderate |

| Cost per Sample | Low | Moderate | High |

| Solvent Consumption | Low | High | Moderate |

| Automation Potential | High | Moderate | High |

Method Selection

The choice of sample preparation technique depends on the specific requirements of the assay. The following diagram illustrates a decision-making process for selecting the appropriate method.

Caption: Decision tree for selecting a sample preparation method.

Conclusion

The selection of an appropriate sample preparation technique is critical for the development of a robust and reliable bioanalytical method for this compound in plasma. Protein precipitation offers a rapid and cost-effective solution for high-throughput screening. Liquid-liquid extraction provides a cleaner sample with reduced matrix effects. Solid-phase extraction delivers the highest level of sample purity and sensitivity, making it ideal for methods requiring the lowest limits of quantification. The protocols and comparative data presented in this application note serve as a comprehensive guide for researchers to choose the most suitable method for their analytical needs.

References

Application of Deferiprone-d3 in Pharmacokinetic Studies of the Iron Chelator Deferiprone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deferiprone is an orally active iron chelator used in the management of transfusional iron overload, particularly in patients with thalassemia.[1][2] Accurate determination of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. Pharmacokinetic studies rely on robust bioanalytical methods to quantify drug concentrations in biological matrices, typically plasma. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis, as it effectively compensates for variability in sample preparation and instrument response. Deferiprone-d3, a deuterated analog of deferiprone, serves as an ideal internal standard for the quantitative analysis of deferiprone in pharmacokinetic studies due to its chemical and physical similarity to the analyte.

This document provides detailed application notes and protocols for the use of this compound in the pharmacokinetic analysis of deferiprone.

Principle and Application

In pharmacokinetic studies, a known concentration of this compound is added to patient plasma samples at the beginning of the sample preparation process. This compound and the unlabeled deferiprone are co-extracted, concentrated, and analyzed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Since this compound has a slightly higher mass than deferiprone due to the deuterium atoms, it can be distinguished by the mass spectrometer. By comparing the peak area ratio of deferiprone to this compound, the concentration of deferiprone in the original sample can be accurately determined. This method corrects for potential losses during sample processing and variations in ionization efficiency, leading to high precision and accuracy.

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters of deferiprone from various studies in different patient populations.

| Parameter | Value | Population | Dosing Regimen | Source |

| Cmax | 17.6 mg/L | Healthy Adults | 25 mg/kg single dose | [3] |

| 26.5 mg/L | Healthy Adults | 75 mg/kg/day | [3] | |

| 34.6 mg/L | β-thalassemia Patients | 37.5 mg/kg twice daily | [4] | |

| 17.53 mg/L (fasting), 11.82 mg/L (fed) | β-thalassemia Patients | 25 mg/kg single dose | [4][5] | |

| 14.41 µg/mL (generic), 12.68 µg/mL (innovator) | Healthy Pakistani Volunteers | 500 mg single dose | [6] | |

| AUC | 45.8 mg·h/L | Healthy Adults | 25 mg/kg single dose | [3] |

| 137.4 mg·h/L | Healthy Adults | 75 mg/kg/day | [3] | |

| 137.5 mg·h/L | β-thalassemia Patients | 37.5 mg/kg twice daily | [4] | |

| 6,762.8 ± 1,601.6 mgmin/L (every 6h) | Thalassemia Patients | 75 mg/kg/day | [7] | |

| 8,250.1 ± 1,235.7 mgmin/L (every 12h) | Thalassemia Patients | 75 mg/kg/day | [7] | |

| 40.49 µg·h/mL (generic), 38.63 µg·h/mL (innovator) | Healthy Pakistani Volunteers | 500 mg single dose | [6] | |

| t1/2 (Half-life) | 1.9 hours | Healthy Adults | Not specified | [2] |

| Volume of Distribution (Vd) | 1 L/kg | Healthy Adults | Not specified | [2] |

| 1.6 L/kg | Thalassemia Patients | Not specified | [2] | |

| Protein Binding | < 10% | Not specified | Not specified | [2] |

| Elimination | 75-90% excreted in urine as metabolite | Not specified | Not specified | [2] |

Experimental Protocols